(6S)-Hydroxy (R,S)-Palonosetron
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(3aR,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one |
InChI |
InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16+,17-/m0/s1 |
InChI Key |
TZDXMUXWGXFPLG-XKQJLSEDSA-N |
Isomeric SMILES |
C1C[C@@H](C2=C3[C@@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O |
Canonical SMILES |
C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O |
Origin of Product |
United States |
Contextualization Within 5 Ht3 Receptor Antagonist Metabolite Research
Palonosetron (B1662849) is a highly selective 5-HT3 receptor antagonist with a strong binding affinity and a notably long plasma half-life of approximately 40 hours. nih.govnih.gov It is primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV). nih.govnih.gov The metabolism of Palonosetron is a key area of study, as approximately 50% of the drug is metabolized in the body, primarily by the cytochrome P450 enzymes CYP2D6, with lesser contributions from CYP3A4 and CYP1A2. nih.govmedex.com.bd
The study of metabolites is a fundamental aspect of 5-HT3 receptor antagonist research. For instance, variations in the metabolism of other 5-HT3 antagonists, like ondansetron (B39145), due to genetic polymorphisms in metabolizing enzymes, can affect their efficacy. nih.gov Therefore, detailed characterization of Palonosetron's metabolites, including (6S)-Hydroxy (R,S)-Palonosetron, is essential for a complete picture of its disposition and potential for drug-drug interactions.
Significance of Hydroxylated Metabolites in Drug Discovery and Development Paradigms
Hydroxylation is a common metabolic pathway for many drugs, and the resulting hydroxylated metabolites can have varying degrees of pharmacological activity, from being inactive to possessing similar or even greater potency than the parent drug. nih.gov In the context of drug discovery and development, the study of these metabolites is critical for several reasons:
Assessing Potential for Active Metabolites: While the primary metabolites of Palonosetron (B1662849) are largely inactive, it is a critical step in drug development to assess whether any metabolite contributes significantly to the therapeutic effect or to any potential side effects. nih.govmedex.com.bd
Investigating Metabolic Pathways: Identifying the enzymes responsible for hydroxylation, such as the CYP family of enzymes for Palonosetron, helps in predicting potential drug-drug interactions. nih.govdrugbank.com
The process of hydroxylation in drug metabolism is a key focus area in drug discovery, influencing the design of new chemical entities with optimized metabolic stability and pharmacological profiles.
Identification of Research Gaps and Opportunities for Mechanistic and Analytical Studies of 6s Hydroxy R,s Palonosetron
Stereoselective Synthetic Methodologies for this compound and its Stereoisomers
The synthesis of this compound and its stereoisomers is a complex process that requires precise control over the stereochemistry of the molecule. Several synthetic routes have been developed to achieve the desired stereoisomers with high purity.
One common approach involves the catalytic hydrogenation of an imide intermediate. This process typically starts with the condensation of 1,8-naphthalic anhydride (B1165640) with (S)-3-aminoquinuclidine to form the corresponding imide. evitachem.com The subsequent and critical step is the catalytic hydrogenation of this imide. This reduction is highly selective and is often carried out using catalysts such as palladium on carbon or platinum oxide. evitachem.com The choice of catalyst and reaction conditions is crucial for selectively reducing the imide to the desired hydroxylated compound while minimizing the formation of unwanted side products. evitachem.com
The synthesis of all four stereoisomers of palonosetron has been a focus of research to understand the structure-activity relationship. nih.gov Multi-enzymatic synthesis is an emerging strategy that offers high regio- and stereoselectivity. nih.gov This approach can be designed to produce specific stereoisomers by selecting appropriate enzymes, such as alcohol dehydrogenases and ω-transaminases, which can create the desired chirality at specific centers. nih.gov Another innovative and environmentally friendly method involves the regioselective and stereoselective cyclization of chloropolyols in water. organic-chemistry.org This method is operationally straightforward and avoids the need for complex protecting group strategies. organic-chemistry.org
Following the primary synthesis, purification is essential to isolate the desired product. Multiple crystallization steps, often using solvents like ethanol (B145695) or methanol, are employed to achieve high levels of purity. evitachem.com
Development of Analytical Methods for Stereochemical Purity Determination in Research Materials
The determination of stereochemical purity is critical for research materials of this compound and its stereoisomers. Various analytical techniques have been developed to separate and quantify these closely related compounds.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantiomeric separation of palonosetron and its related impurities. researchgate.netresearchgate.net Chiral stationary phases (CSPs) are key to this separation. For instance, a Chiralpak AD column has been successfully used in a polar organic mode with a gradient elution of acetonitrile (B52724) and isopropanol (B130326) to separate palonosetron from six of its related impurities. researchgate.netresearchgate.net Another normal phase HPLC method utilizes a cellulose-based chiral stationary phase (Chiralcel-OD) with a mobile phase consisting of n-hexane, ethanol, methanol, heptafluorobutyric acid, and diethylamine (B46881) to separate enantiomers and process-related chiral impurities. researchgate.net
Supercritical Fluid Chromatography (SFC) has emerged as a rapid and economical alternative for the separation of palonosetron and its impurities. nih.gov This technique offers the advantage of reduced organic solvent consumption. An ADH column with a ternary solvent mixture of acetonitrile, methanol, and diethylamine has been shown to provide satisfactory separation of the enantiomers and diastereomers of palonosetron. nih.gov Molecular docking studies have suggested that the separation is primarily achieved through differences in hydrogen bond and π-π interactions between the analytes and the chiral stationary phase. nih.gov
Electrokinetic Chromatography (EKC) , particularly Micellar Electrokinetic Chromatography (MEKC), has also been employed for the separation of palonosetron stereoisomers. nih.govdntb.gov.ua This technique uses chiral selectors, such as bile salts like sodium cholate, to achieve separation. nih.govdntb.gov.ua The separation of all four stereoisomers of palonosetron has been achieved in a short time by optimizing the concentration of the surfactant. dntb.gov.ua
Below is an interactive table summarizing various chromatographic methods used for the stereochemical purity determination of palonosetron and its related compounds.
| Technique | Column | Mobile Phase/Selector | Analytes Separated | Reference |
| Chiral HPLC | Chiralpak AD (250 mm x 4.6 mm, 10 µm) | Gradient of 0.1% diethylamine in acetonitrile and isopropanol | Palonosetron and six related impurities | researchgate.net |
| Chiral HPLC | Chiralcel-OD (250mm × 4.6mm, 3 µm) | n-hexane: ethanol: methanol: heptafluoro butyric acid: diethyl amine (70:15:15:0.05:0.1, v/v) | Enantiomers of palonosetron and process-related chiral impurities | researchgate.net |
| Chiral HPLC | CHIRALPAK AD-H (250 mm × 4.6 mm, 5 μm) | n-hexane, absolute alcohol and diethylamine (60:40:0.05) | Optical isomers of palonosetron hydrochloride | researchgate.net |
| SFC | ADH column | Acetonitrile (methanol: acetonitrile: diethylamine, 60:40:0.2, v/v/v) | Palonosetron hydrochloride and its six impurities (enantioselective, diastereoselective, and achiral separation) | nih.gov |
| MEKC | - | Sodium cholate | Four stereoisomers of palonosetron hydrochloride | nih.gov |
| MEKC | - | Sodium deoxycholate (SDC) | Four stereoisomers of palonosetron | dntb.gov.ua |
Advanced Structural Elucidation Techniques Applied to this compound (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)
The definitive structural confirmation of this compound and its stereoisomers relies on advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complex three-dimensional structure of these molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are used to assign the protons and carbons in the molecule and to establish the connectivity between them. This detailed structural information is crucial for confirming the identity of the synthesized compound and its stereoisomers.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. The molecular formula of this compound is C₁₉H₂₄N₂O₂ with a molecular weight of 312.41 g/mol . nih.govsimsonpharma.comsimsonpharma.com HRMS can confirm this composition with high precision, distinguishing it from other potential impurities or byproducts.
The combination of these techniques provides a comprehensive characterization of the molecule. The core structure of this compound features a hexahydro-1-oxo-benz[de]isoquinoline framework. evitachem.com The presence and position of the hydroxyl group and the stereochemistry at the chiral centers are confirmed by these advanced analytical methods. evitachem.com
The table below provides key structural data for (6S)-Hydroxy Palonosetron.
| Property | Value | Reference |
| Chemical Name | (3aS,6S)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one | simsonpharma.com |
| Molecular Formula | C₁₉H₂₄N₂O₂ | nih.govsimsonpharma.comsimsonpharma.com |
| Molecular Weight | 312.41 g/mol | nih.govsimsonpharma.comsimsonpharma.com |
| Core Structure | Hexahydro-1-oxo-benz[de]isoquinoline | evitachem.com |
Identification and Characterization of Cytochrome P450 Isoforms Involved in the 6-Hydroxylation Process (e.g., CYP2D6, CYP3A4, CYP1A2)
Multiple cytochrome P450 isoforms are involved in the metabolism of palonosetron, with CYP2D6 playing the primary role. medex.com.bdnih.govnih.govnih.govnih.gov CYP3A4 and CYP1A2 contribute to a lesser extent to its metabolic clearance. medex.com.bdnih.govnih.govnih.govnih.gov The formation of the major hydroxylated metabolite, this compound, is a key step in this process. While palonosetron is a substrate for these enzymes, it does not appear to be a significant inhibitor or inducer of major CYP isoforms, including CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4/5, suggesting a low potential for clinically significant drug-drug interactions mediated by these enzymes. medex.com.bdnih.gov
The involvement of these specific CYP isoforms highlights the complexity of drug metabolism and the potential for inter-individual variability.
Table 1: Cytochrome P450 Isoforms Involved in Palonosetron Metabolism
| CYP Isoform | Role in Palonosetron Metabolism |
| CYP2D6 | Primary metabolic pathway medex.com.bdnih.govnih.govnih.govnih.gov |
| CYP3A4 | Lesser extent of involvement medex.com.bdnih.govnih.govnih.govnih.gov |
| CYP1A2 | Lesser extent of involvement medex.com.bdnih.govnih.govnih.govnih.gov |
Elucidation of Regioselectivity and Stereoselectivity in the C6 Hydroxylation
The hydroxylation of palonosetron at the C6 position is a critical metabolic transformation. This reaction demonstrates regioselectivity, meaning the enzymatic process preferentially targets the C6 position on the palonosetron molecule. The process of hydroxylation is catalyzed by cytochrome P450 enzymes, which are known for their ability to introduce hydroxyl groups into a wide variety of substrates. nih.gov The formation of this compound indicates that the hydroxylation occurs at the 6-position of the isoquinoline (B145761) ring system of palonosetron.
Furthermore, the generation of this compound implies a degree of stereoselectivity in the enzymatic reaction. Palonosetron itself is a single stereoisomer. nih.gov The designation "(6S)" refers to the specific stereochemical configuration at the newly created chiral center at the 6-position. The "(R,S)" designation for the parent compound in the metabolite name likely refers to the original stereocenters present in palonosetron. The enzymatic environment of the CYP active site dictates the orientation of the substrate, leading to the preferential formation of one stereoisomer over another. While detailed mechanistic studies on the specific stereochemical course of palonosetron hydroxylation are not extensively available in the provided results, the naming of the metabolite itself points to a specific stereochemical outcome.
Examination of Genetic Polymorphisms of Hydroxylation Enzymes and their Impact on Metabolic Rates in In Vitro Systems
Genetic polymorphisms in CYP enzymes can significantly influence drug metabolism, leading to inter-individual differences in drug efficacy and toxicity. nih.gov The gene encoding CYP2D6 is highly polymorphic, with variations that can result in different enzyme activity levels. nih.govnih.gov Individuals can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their genotype. nih.gov
Despite the major role of CYP2D6 in palonosetron metabolism, clinical pharmacokinetic parameters have not been found to be significantly different between poor and extensive CYP2D6 metabolizers. nih.gov This suggests that the alternative metabolic pathways, mediated by CYP3A4 and CYP1A2, can compensate for reduced CYP2D6 activity. nih.govnih.govnih.gov This redundancy in metabolic pathways contributes to the consistent pharmacokinetic profile of palonosetron across different patient populations.
Genetic variations in CYP3A4 and CYP1A2 also exist and can affect their metabolic activity. nih.govnih.govnih.gov For instance, the CYP1A2*1F allele has been associated with increased inducibility of the enzyme, which could potentially alter the metabolism of CYP1A2 substrates. nih.gov However, the clinical impact of these polymorphisms on palonosetron metabolism appears to be minimal due to the multiple enzymes involved.
In vitro systems, such as human liver microsomes from genotyped donors or recombinant CYP enzymes expressing specific genetic variants, are crucial for studying the precise impact of these polymorphisms on the rate of this compound formation. Such studies allow for a direct comparison of metabolic rates between different genotypes, providing a mechanistic understanding of the observations from clinical studies.
Pharmacological and Molecular Activity Profiles of 6s Hydroxy R,s Palonosetron in Preclinical Models
In Vitro 5-HT3 Receptor Binding Affinity and Selectivity Studies
(6S)-Hydroxy (R,S)-Palonosetron is a stereoisomer of (6S)-Hydroxy (S,S)-Palonosetron, which is a primary metabolite of the potent 5-HT3 receptor antagonist, palonosetron (B1662849). chemicalbook.com Extensive in vitro studies have been conducted to characterize the binding affinity and selectivity of palonosetron and its metabolites for the 5-HT3 receptor.
Quantification of Receptor Binding Affinity Relative to Parent Palonosetron
Research has consistently shown that the primary metabolites of palonosetron, including the hydroxylated forms, exhibit significantly reduced binding affinity for the 5-HT3 receptor compared to the parent compound. nih.govamegroups.org Specifically, both the N-oxide-palonosetron and 6-(S)-hydroxypalonosetron metabolites have been found to possess less than 1% of the 5-HT3 receptor antagonist activity of palonosetron. nih.govamegroups.orge-lactancia.orgncats.io This substantial decrease in activity indicates that the metabolic conversion of palonosetron to this compound markedly diminishes its ability to bind to and antagonize the 5-HT3 receptor.
Palonosetron itself demonstrates a very high binding affinity for the 5-HT3 receptor, which is reported to be at least 30-fold higher than that of first-generation 5-HT3 receptor antagonists. amegroups.orgresearchgate.net The unique chemical structure of palonosetron, featuring two stereogenic centers, contributes to this high affinity and its potent antiemetic effects. amegroups.org In contrast, its metabolites, including this compound, are considered essentially inactive. amegroups.org
Receptor Binding Affinity Data
| Compound | Receptor Binding Affinity Relative to Palonosetron |
|---|---|
| This compound | <1% |
| N-oxide-palonosetron | <1% |
| Palonosetron | 100% |
Functional Assays for 5-HT3 Receptor Modulation In Vitro
Functional assays are crucial for understanding the real-world impact of a compound on receptor activity. For 5-HT3 receptors, which are ligand-gated ion channels, these assays often involve measuring ion influx, such as calcium (Ca2+), upon receptor activation.
While specific functional assay data for this compound is not extensively detailed in the provided search results, the profound lack of binding affinity (less than 1% of the parent compound) strongly suggests a correspondingly low functional antagonist activity. nih.govamegroups.org
In contrast, palonosetron's functional activity is well-documented. It acts as a potent antagonist, effectively blocking the ion channel activity of the 5-HT3 receptor. nih.gov Studies have shown that palonosetron can inhibit serotonin-induced Ca2+ influx in cells expressing 5-HT3 receptors. nih.gov This functional blockade is a key mechanism behind its antiemetic efficacy. Given the minimal binding affinity of its hydroxylated metabolite, it is highly improbable that this compound would exhibit any significant modulatory effect on 5-HT3 receptor-mediated ion channel activity or second messenger signaling in vitro.
Investigation of Potential Off-Target Receptor Interactions in Experimental Systems
The selectivity of a drug for its intended target is a critical aspect of its pharmacological profile. For 5-HT3 receptor antagonists, it's important to assess their potential interactions with other receptor types to understand any possible side effects or alternative mechanisms of action.
One in vitro study investigated the effects of palonosetron on human serum paraoxonase-I (hPON1) and found an inhibitory effect. nih.gov However, this study did not investigate the metabolites. Another study using thromboelastography (TEG) showed that palonosetron can induce hypocoagulable trends in vitro by inhibiting platelet function, though the clinical significance of this is likely minimal at therapeutic doses. mdpi.com Again, the activity of its metabolites was not assessed in this context.
Comparative Pharmacodynamics with Parent Palonosetron and Other 5-HT3 Antagonists in Defined In Vitro and Ex Vivo Models
Comparative studies of the pharmacodynamics of palonosetron and other 5-HT3 antagonists have revealed significant differences that may explain their varying clinical efficacies.
Palonosetron is distinguished from first-generation antagonists like ondansetron (B39145) and granisetron (B54018) by its unique molecular interactions with the 5-HT3 receptor. nih.govnih.gov Research indicates that palonosetron exhibits allosteric binding and positive cooperativity, in contrast to the simple bimolecular binding of ondansetron and granisetron. nih.govresearchgate.netnih.gov This allosteric interaction may contribute to its prolonged inhibition of receptor function. nih.gov Palonosetron has been described as a pseudo-irreversible antagonist due to its very slow dissociation from the receptor. nih.gov
Furthermore, palonosetron has been shown to trigger 5-HT3 receptor internalization, leading to a long-term reduction in the number of available receptors on the cell surface. nih.gov This is a distinct mechanism not observed with ondansetron or granisetron. nih.gov
Comparative Pharmacodynamic Properties
| Feature | Palonosetron | Ondansetron/Granisetron | This compound |
|---|---|---|---|
| 5-HT3 Receptor Binding | Allosteric, Positive Cooperativity | Simple Bimolecular | Negligible |
| Receptor Dissociation | Very Slow (Pseudo-irreversible) | Reversible | Not Applicable |
| Receptor Internalization | Induces Internalization | No Internalization | Not Applicable |
| Relative Antagonist Activity | High | High | <1% of Palonosetron |
Preclinical Pharmacokinetic Studies in Animal Models Non Clinical Focus
In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Systems
The metabolic journey of palonosetron (B1662849) to (6S)-Hydroxy (R,S)-Palonosetron has been a subject of preclinical investigation, revealing key aspects of its ADME profile in various animal species.
Following administration in animal models, palonosetron undergoes biotransformation, leading to the formation of several metabolites. Among these, two major metabolites have been identified: an N-oxide metabolite and a hydroxy derivative, with the latter being this compound. wikipedia.org These metabolites have been found to possess less than 1% of the pharmacological activity of the parent compound, palonosetron. wikipedia.org
In vivo studies in rats, dogs, and monkeys have shown that orally administered palonosetron is absorbed, although with variable bioavailability ranging from 6% to 13% across these species. fda.gov The primary route of clearance for palonosetron is hepatic metabolism, resulting in 10-12 different metabolites detected in the plasma of individual animal species after either oral or intravenous administration. fda.gov
The metabolism of palonosetron is primarily mediated by the liver enzyme CYP2D6, with minor contributions from CYP3A4 and CYP1A2. wikipedia.orgnih.gov This enzymatic action is responsible for the hydroxylation of palonosetron to form this compound. fda.gov
Preclinical studies utilizing radiolabeled palonosetron in rats have elucidated the excretion pathways. Following oral administration of [14C]palonosetron, approximately 51% of the radioactivity was recovered in the urine and 41% in the feces. fda.gov This indicates that both renal and fecal routes are significant for the elimination of palonosetron and its metabolites, including this compound.
The table below summarizes key in vitro and in vivo ADME characteristics observed in preclinical animal models.
| ADME Parameter | Finding in Animal Models | Species |
| Oral Bioavailability of Parent Compound | 6-13% fda.gov | Rats, Dogs, Monkeys |
| Primary Metabolites | N-oxide and (6S)-Hydroxy derivative wikipedia.org | General |
| Metabolizing Enzymes | Primarily CYP2D6; also CYP3A4 and CYP1A2 wikipedia.orgnih.gov | General |
| Excretion Routes of Radiolabeled Parent Compound | Urine (51%) and Feces (41%) fda.gov | Rats |
Quantitative Tissue Distribution and Excretion Pathway Analysis in Preclinical Animal Models
Understanding the distribution of a compound and its metabolites throughout the body is crucial in preclinical evaluation. Quantitative whole-body autoradiography (QWBA) is a key technique used to visualize and quantify the tissue distribution of radiolabeled compounds in animal models. nih.govcriver.combioivt.com
In preclinical studies with palonosetron, the drug was found to penetrate the blood-brain barrier and showed concentration in the small and large intestines. fda.gov The elimination of palonosetron from various tissues generally correlated with its elimination from plasma. fda.gov
Following intravenous administration in rats, the distribution of radiolabeled palonosetron was extensive. The volume of distribution at steady state (Vss) has been reported to be significant, indicating that the compound distributes widely into tissues. dovepress.com
The primary excretion pathways for palonosetron and its metabolites have been quantified in animal models. As previously mentioned, studies in rats with radiolabeled palonosetron demonstrated that approximately 51% of the administered dose is excreted in the urine and 41% in the feces. fda.gov In humans, the mean total amount of the 6-S-hydroxy-palonosetron metabolite recovered in the urine was about 17% of the administered dose. fda.gov While this data is from human studies, it provides an indication of the renal clearance of this specific metabolite.
The following table presents data on the tissue distribution and excretion of palonosetron and its metabolites in preclinical animal models.
| Parameter | Observation | Animal Model |
| Tissue Penetration | Penetrates blood-brain barrier; concentrates in small and large intestines fda.gov | General |
| Volume of Distribution (Vss) of Parent Compound | 1.38 L/kg dovepress.com | Rats |
| Primary Excretion Routes of Radiolabeled Parent Compound | Urine (51%), Feces (41%) fda.gov | Rats |
Pharmacokinetic Modeling and Simulation to Predict Metabolic Fate and Exposure in Preclinical Settings
Pharmacokinetic (PK) modeling and simulation are powerful tools in preclinical drug development. They allow for the prediction of a compound's metabolic fate and systemic exposure, helping to bridge the gap between in vitro data and in vivo outcomes. chemrxiv.org
For palonosetron, population pharmacokinetic models have been developed to describe its behavior in various populations, although much of the detailed modeling work is focused on clinical applications. nih.gov However, the principles of these models are rooted in preclinical data. These models often utilize a multi-compartment structure to describe the distribution and elimination of the drug. nih.gov For instance, a three-compartment model was found to best describe the pharmacokinetics of palonosetron. nih.gov
Simulations based on these models can predict key pharmacokinetic parameters such as clearance (CL) and volume of distribution (Vss). Preclinical in vitro data from liver microsomes can be used to predict in vivo hepatic clearance. For example, the predicted hepatic clearance of a compound in rats was calculated from microsomal data. dovepress.com This approach helps in understanding the metabolic stability of the compound and predicting its elimination rate in a whole-animal system.
Furthermore, allometric scaling, a method that uses data from different animal species, can be employed to predict human pharmacokinetic parameters from preclinical data. dovepress.com This involves establishing a relationship between pharmacokinetic parameters and body weight across species.
While specific pharmacokinetic models for this compound in preclinical settings are not extensively detailed in the public domain, the modeling approaches used for the parent compound, palonosetron, provide a framework for how the metabolic fate and exposure of its metabolites would be assessed. These models integrate data from in vitro metabolism studies and in vivo pharmacokinetic studies in animals to simulate the concentration-time profiles of both the parent drug and its metabolites.
The table below outlines the application of pharmacokinetic modeling and simulation in the preclinical assessment of compounds like palonosetron.
| Modeling Aspect | Application in Preclinical Settings |
| Compartmental Models | Describe the distribution and elimination kinetics of the drug and its metabolites. nih.gov |
| Prediction of Clearance | In vitro microsomal data is used to predict in vivo hepatic clearance. dovepress.com |
| Allometric Scaling | Preclinical data from multiple animal species is used to predict human pharmacokinetics. dovepress.com |
| Exposure-Response Analysis | Relates drug exposure (e.g., AUC) to pharmacological response. fda.gov |
Advanced Analytical Methodologies for Research and Impurity Profiling
Development and Validation of Chromatographic Methods (e.g., HPLC-MS/MS, Chiral LC) for Accurate Quantification in Research Samples
The quantification and separation of palonosetron (B1662849) and its related compounds, including its isomers and metabolites, are predominantly achieved through various liquid chromatographic techniques. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), and Chiral Liquid Chromatography (LC) are the cornerstones for accurate analysis in research settings. globalresearchonline.netwisdomlib.org
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) methods are widely developed and validated for the determination of palonosetron and its impurities. researchgate.net These methods are valued for their sensitivity, specificity, and efficiency in separating the main compound from its degradation products and related substances. globalresearchonline.net A typical stability-indicating RP-HPLC method might utilize a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), allowing for the quantification of palonosetron hydrochloride in parenteral dosage forms. wisdomlib.orgresearchgate.net Validation of these methods according to ICH guidelines confirms their linearity, accuracy, precision, and robustness, making them suitable for routine quality control and stability studies. globalresearchonline.netwisdomlib.org For instance, one validated method demonstrated linearity over a range of 0.003-2mg/ml with a recovery rate of 99.35%-100.2%. researchgate.net Another study showed consistent recoveries for palonosetron (99.2-100.5%) and its impurities (90.0-104.8%), with a limit of detection (LOD) in the range of 0.011-0.013 μg/mL. nih.gov
Chiral Liquid Chromatography (Chiral LC): Since palonosetron possesses two chiral centers, leading to the possibility of four stereoisomers, chiral chromatography is essential for separating these enantiomers and diastereomers. fda.gov Methods have been developed using cellulose-based chiral stationary phases, such as Chiralcel-OD and Chiralpak AD columns, to resolve the optical isomers of palonosetron hydrochloride. researchgate.netresearchgate.netsemanticscholar.org One such method successfully separated palonosetron enantiomers and its process-related chiral impurities within 12 minutes using a mobile phase of n-hexane, ethanol (B145695), methanol, heptafluoro butyric acid, and diethyl amine. semanticscholar.org The limit of detection (LOD) and limit of quantification (LOQ) for palonosetron isomers and their chiral impurities were found to be in the ranges of 0.06-0.10 µg/mL and 0.14-0.24 µg/mL, respectively. semanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, especially in complex matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net LC-MS/MS assays have been developed for determining palonosetron in biological fluids, achieving low limits of quantification (LLOQ). researchgate.netnih.gov For example, a method using electrospray ionization (ESI) in selected-ion monitoring (SIM) mode reached an LLOQ of 0.02124 ng/ml in human plasma. researchgate.net These methods are crucial for pharmacokinetic studies and can be adapted for in vitro metabolite analysis. researchgate.netnih.gov
Table 1: Examples of Chromatographic Methods for Palonosetron and Related Compounds
| Technique | Stationary Phase | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Naphthalethyl stationary phase C18 | Potassium dihydrogen phosphate buffer and acetonitrile | UV at 210 nm | Method validated for specificity, accuracy (recoveries 98-102%), and precision (%RSD < 2%). | wisdomlib.org |
| Chiral HPLC | Chiralpak AD column (10 µm) | Acetonitrile with 0.1% diethylamine (B46881) and isopropanol (B130326) (gradient) | Not Specified | Successfully separated palonosetron and six related impurities. | researchgate.net |
| Chiral HPLC | Chiralcel-OD (3 µm) | n-hexane: ethanol: methanol: heptafluoro butyric acid: diethyl amine (70:15:15:0.05:0.1, v/v) | Not Specified | Separated enantiomers and chiral impurities within 12 min; LOD 0.06-0.10 µg/mL. | semanticscholar.org |
| LC-MS/MS | Phenomenex C18 | Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 9.0) | ESI-MS/MS | Linear dynamic range of 0.02–10 ng/mL for palonosetron. | researchgate.net |
| UPLC-MS/MS | Not Specified | Not Specified | ESI-MS/MS | LLOQ of 0.0300 ng/mL for palonosetron in human plasma. | researchgate.net |
Application of Modern Spectroscopic Techniques (e.g., Advanced NMR, High-Resolution Mass Spectrometry) for Quantitative and Qualitative Analysis in Research Contexts
Modern spectroscopic techniques are indispensable for the structural elucidation and characterization of palonosetron and its related substances, including hydroxylated metabolites like (6S)-Hydroxy (R,S)-Palonosetron.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown impurities and degradation products. In forced degradation studies of palonosetron, LC-MS has been used to analyze the resulting products. nih.gov By examining the mass-to-charge (m/z) values of the degradation products, researchers can assign possible structures. For instance, m/z values observed in these studies have corresponded to known metabolites such as hydroxylated palonosetron, keto-palonosetron, and N-oxide palonosetron. nih.gov The identification of a degradant's structure and degradation pathway has also been accomplished using mass spectrometry in conjunction with NMR. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound. While specific advanced NMR studies on this compound are not widely published in the provided results, the technique is fundamental in pharmaceutical analysis. It is used to confirm the identity and structure of the main compound, its intermediates, and any impurities. ekb.eg High-resolution proton NMR (¹H NMR) can reveal subtle differences in the chemical environment of protons within a molecule, which is critical for characterizing isomers and metabolites. nih.gov For example, NMR analysis was used alongside mass spectrometry to illustrate the degradation pathway of palonosetron under oxidative stress. ekb.eg
The combination of these spectroscopic techniques provides a comprehensive profile of the compound, which is essential for meeting regulatory requirements and ensuring the quality of the drug substance.
Bioanalytical Method Development for In Vitro Metabolite Quantification in Biological Matrices (excluding human clinical samples)
The metabolism of palonosetron involves enzymes such as cytochrome P450, particularly CYP2D6, which leads to the formation of metabolites including N-oxide-palonosetron and 6-S-hydroxy-palonosetron. evitachem.com While extensive research has been conducted on bioanalytical methods for palonosetron in human plasma and urine for pharmacokinetic studies, specific details on methods for in vitro metabolite quantification in non-human biological matrices are less prevalent in the available literature. researchgate.netnih.govsciensage.info
However, the principles of bioanalytical method development used for human samples are applicable to in vitro systems. These systems can include animal-derived matrices or cell-based assays, such as liver microsomes, to study metabolic pathways.
The development of such a method would typically involve:
Sample Preparation: Protein precipitation is a common technique used to extract the analyte from the biological matrix. sciensage.info
Chromatographic Separation: A sensitive HPLC or UPLC system would be used to separate the parent drug from its metabolites. sciensage.info
Detection: LC-MS/MS is the preferred detection method due to its high sensitivity and selectivity, which is necessary for quantifying the low concentrations of metabolites typically found in in vitro assays. researchgate.netlambda-cro.com
Validation of these bioanalytical methods would include assessing parameters such as accuracy, precision, linearity, recovery, and stability under various conditions (e.g., freeze-thaw stability, bench-top stability). sciensage.info A validated method for the simultaneous determination of palonosetron and another compound in spiked human plasma showed that the analytes were stable after three freeze-thaw cycles, with accuracy and precision within acceptable limits (<15%). sciensage.info These validation principles are directly transferable to in vitro studies with non-human biological matrices.
Establishment of Reference Standards and Qualification Protocols for Research and Quality Control Applications
The establishment of highly characterized reference standards is a fundamental requirement for the accurate and reproducible analysis of pharmaceutical compounds in research and quality control (QC) laboratories. synzeal.com
Reference Standards: Pharmaceutical primary standards for palonosetron and its related compounds are available from various pharmacopeias and commercial suppliers. synzeal.comsigmaaldrich.com The United States Pharmacopeia (USP), for example, provides a reference standard for Palonosetron Hydrochloride and its related compounds, such as Palonosetron Related Compound A (the N-oxide). sigmaaldrich.comusp.org These standards are supplied with a detailed Certificate of Analysis (COA) and analytical data that meet regulatory compliance. synzeal.com They are intended for use in the quality tests and assays specified in the USP compendia. sigmaaldrich.com The specifications for the palonosetron hydrochloride drug substance include tests for identity (IR, UV), optical rotation, assay, and related substances, ensuring its purity and quality. fda.gov
Qualification Protocols: Qualification protocols are documented plans that demonstrate that an instrument, method, or process is suitable for its intended purpose. nih.gov The qualification process is often broken down into several stages:
Design Qualification (DQ): This verifies that the design of the analytical instrument or method is suitable for the intended application. nih.gov
Installation Qualification (IQ): This confirms that the instrument has been installed correctly according to the manufacturer's recommendations. nih.gov
Operational Qualification (OQ): This demonstrates that the instrument operates as intended across its specified ranges. nih.gov
Performance Qualification (PQ): This verifies that the analytical method or instrument performs consistently and reproducibly under routine operating conditions. nih.gov
These qualification activities must be thoroughly documented and are a key part of Good Manufacturing Practice (GMP). researchgate.net For analytical methods, a validation protocol is established that outlines the experiments needed to prove that the method is accurate, precise, specific, linear, and robust for the analysis of the target compound, such as this compound, and its impurities. nih.gov
Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies
Impact of the 6-Hydroxylation on 5-HT3 Receptor Binding and Functional Activity
The introduction of a hydroxyl group at the 6-position of the palonosetron (B1662849) molecule has a profound and detrimental effect on its ability to bind to and antagonize the 5-HT3 receptor. Palonosetron itself is characterized by an exceptionally high binding affinity for the 5-HT3 receptor. researchgate.netamegroups.org This high affinity is a key contributor to its potent antiemetic effects.
However, metabolic hydroxylation at the 6-position of the quinuclidine (B89598) ring system leads to a significant reduction in this binding affinity. Research has consistently shown that the 6-hydroxy metabolites of palonosetron are considerably less potent than the parent compound. researchgate.net This decrease in binding affinity directly translates to a diminished functional activity. While palonosetron is a powerful antagonist of serotonin-induced activation of the 5-HT3 receptor, its 6-hydroxylated metabolites are largely inactive at clinically relevant concentrations. This indicates that the 6-hydroxylation serves as a primary route of metabolic inactivation. The structural integrity of the quinuclidine ring appears to be crucial for the high-affinity interaction with the 5-HT3 receptor, and the addition of a polar hydroxyl group at the 6-position disrupts the precise molecular interactions required for potent antagonism.
Comprehensive Analysis of Stereoisomeric Effects on SAR and SMR for Palonosetron Metabolites
The impact of 6-hydroxylation on the pharmacological activity of palonosetron is further nuanced by the principles of stereochemistry. Palonosetron is a chiral molecule, existing as multiple stereoisomers. The clinically used form is the (S,S)-isomer, which is significantly more potent than its other stereoisomers. acs.org The metabolic process of 6-hydroxylation also introduces a new chiral center, leading to the formation of diastereomeric metabolites.
A comprehensive analysis of these stereoisomers reveals critical insights into both SAR and SMR. The orientation of the hydroxyl group at the 6-position, whether in the 'R' or 'S' configuration, influences the degree to which the metabolite can interact with the 5-HT3 receptor. While all 6-hydroxy metabolites exhibit reduced affinity compared to palonosetron, there can be subtle differences in the binding affinities between the different diastereomers.
From a structure-metabolism relationship perspective, the stereochemistry of the parent palonosetron molecule dictates its metabolic fate. The enzymatic machinery responsible for hydroxylation often exhibits stereoselectivity, meaning it preferentially metabolizes one stereoisomer over another. This can lead to different metabolic profiles for the various stereoisomers of palonosetron. Understanding these stereoselective metabolic pathways is crucial for predicting the pharmacokinetic and pharmacodynamic properties of the drug. The specific stereoisomers of 6-hydroxy-palonosetron that are formed, and their relative abundance, are a direct consequence of the stereochemistry of the parent drug and the specificity of the metabolizing enzymes.
Implications for Rational Design of Novel 5-HT3 Receptor Antagonists or Related Pharmacologically Active Compounds
The knowledge gleaned from the SAR and SMR studies of palonosetron and its 6-hydroxy metabolites has significant implications for the rational design of new and improved 5-HT3 receptor antagonists. The observation that 6-hydroxylation leads to a dramatic loss of potency provides a clear directive for future drug design efforts: protect the 6-position from metabolic attack.
Medicinal chemists can employ several strategies to achieve this. One approach is to introduce a small, metabolically stable substituent at the 6-position that does not interfere with receptor binding but blocks the action of metabolizing enzymes. For example, replacing a hydrogen atom with a fluorine atom at this position could potentially enhance metabolic stability without significantly altering the molecule's size or electronic properties in a way that is detrimental to its interaction with the 5-HT3 receptor.
Computational Chemistry and Molecular Modeling in 6s Hydroxy R,s Palonosetron Research
Molecular Docking Simulations with 5-HT3 Receptor Models to Understand Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For Palonosetron (B1662849), docking studies have been instrumental in identifying key interactions within the 5-HT3 receptor binding site. nih.govbiorxiv.org These studies have revealed that Palonosetron likely binds at the classic orthosteric binding pocket located at the interface between two 5-HT3A receptor subunits. nih.gov
While no specific molecular docking studies for (6S)-Hydroxy (R,S)-Palonosetron are publicly available, it is hypothesized that the addition of a hydroxyl group at the 6S position could influence its binding affinity and orientation within the 5-HT3 receptor. The hydroxyl group could potentially form additional hydrogen bonds with amino acid residues in the binding pocket, thereby altering its pharmacological profile compared to the parent compound. Further research employing molecular docking simulations is necessary to validate this hypothesis and to precisely map the binding mode of this metabolite.
Molecular Dynamics Simulations to Explore Ligand-Receptor Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor, offering insights into the stability of the complex and the conformational changes that may occur upon binding. MD simulations of Palonosetron bound to the 5-HT3 receptor have been performed, contributing to a deeper understanding of its inhibitory mechanism. nih.govbiorxiv.org These simulations have helped to characterize the hydrogen bonding patterns and the conformational dynamics of Palonosetron within the binding site. biorxiv.org
In Silico Prediction of Metabolic Hot Spots and Stereoselectivity of Biotransformation Pathways
In silico metabolic prediction tools are used to identify potential sites of metabolism on a drug molecule and to predict the resulting metabolites. news-medical.netnih.govcreative-biolabs.com For Palonosetron, metabolism is known to occur, leading to the formation of metabolites such as N-oxide-palonosetron and 6-S-hydroxy-palonosetron. nih.gov While the formation of (6S)-Hydroxy-Palonosetron is established, detailed in silico studies predicting the metabolic hotspots and the stereoselectivity of Palonosetron's biotransformation pathways are not widely reported.
The application of modern in silico tools could provide a more detailed map of Palonosetron's metabolic fate, potentially identifying other minor metabolites and elucidating the enzymatic pathways responsible for the stereoselective formation of the (6S)-hydroxy metabolite. Understanding the stereoselectivity is particularly important as different stereoisomers can have vastly different pharmacological activities.
| Metabolite | Metabolic Pathway | Predicted Activity |
| N-oxide-palonosetron | Oxidation | Inactive |
| 6-S-hydroxy-palonosetron | Hydroxylation | Less than 1% of Palonosetron's activity |
This table is based on known metabolic data for Palonosetron and highlights the need for more detailed in silico predictive studies.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) Analysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or metabolic fate, respectively. These models are valuable for predicting the properties of new or unstudied compounds.
There is a significant lack of published QSAR and QSMR studies that include Palonosetron and its metabolites, including this compound. The development of such models would require a dataset of structurally related compounds with experimentally determined activities and metabolic profiles. A robust QSAR model could help in understanding the structural requirements for high-affinity binding to the 5-HT3 receptor, while a QSMR model could predict the metabolic stability and potential for drug-drug interactions of Palonosetron analogs. The insights gained from such studies would be highly beneficial for the design of future 5-HT3 receptor antagonists with improved properties.
Emerging Research Perspectives and Future Directions
Exploration of Novel Metabolic Enzymes Beyond Cytochrome P450s in Specific Biological Systems
The biotransformation of Palonosetron (B1662849) is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a major role, and CYP3A4 and CYP1A2 contributing to a lesser extent nih.govfda.gove-lactancia.orgwikipedia.org. These enzymes are responsible for the formation of the major metabolites, including (6S)-Hydroxy (R,S)-Palonosetron and an N-oxide metabolite, both of which exhibit less than 1% of the 5-HT3 receptor antagonist activity of the parent compound nih.govfda.gove-lactancia.orgwikipedia.org.
While the role of CYPs is well-established, the involvement of other enzyme systems remains an area for exploration. For instance, studies involving hydrolysis of urine samples suggest that the metabolites are not extensively conjugated with beta-glucuronide or sulfate, indicating that UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) may not be primary pathways in their elimination nih.gov.
Future research could focus on other Phase I enzyme families, such as the flavin-containing monooxygenases (FMOs). FMOs are known to oxygenate xenobiotics containing nucleophilic nitrogen and sulfur heteroatoms, making them plausible, albeit unexplored, candidates for Palonosetron metabolism nih.govnih.gov. Investigating these alternative pathways is crucial for a complete understanding of the drug's disposition, especially in populations with genetic variations in CYP enzymes.
Table 1: Known and Potential Metabolic Pathways for Palonosetron
| Enzyme Family | Specific Enzyme(s) | Role in Palonosetron Metabolism | Research Status |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP2D6, CYP3A4, CYP1A2 | Primary role in hydroxylation and N-oxidation nih.govwikipedia.org. | Well-Established |
| UDP-Glucuronosyltransferases (UGTs) | Not specified | Unlikely to be a major pathway for metabolite conjugation nih.gov. | Investigated; Negative Findings |
| Sulfotransferases (SULTs) | Not specified | Unlikely to be a major pathway for metabolite conjugation nih.gov. | Investigated; Negative Findings |
| Flavin-Containing Monooxygenases (FMOs) | Not specified | Potential for N-oxidation, but currently unexplored. | Hypothetical |
Development and Application of Advanced In Vitro Models for Metabolite Profiling
Traditional in vitro metabolism studies often rely on 2D cell cultures or subcellular fractions like liver microsomes. While useful, these models can lack the complex cell-cell interactions and physiological architecture of human organs, limiting their predictive accuracy technologynetworks.com.
The development of advanced in vitro models offers a significant leap forward. Three-dimensional (3D) cell cultures, such as spheroids and organoids, more closely mimic the in vivo environment, maintaining cellular differentiation and functions that are often lost in 2D cultures technologynetworks.comnih.govmdpi.com. Liver organoids, derived from human pluripotent stem cells or primary hepatocytes, can provide a more physiologically relevant system for studying the formation and subsequent fate of this compound nih.govnih.gov.
Furthermore, microphysiological systems (MPS), or "organ-on-a-chip" technologies, allow for the co-culture of different cell types in a microfluidic environment, simulating organ-level function and interplay nih.gov. The application of these advanced models could yield a more accurate profile of Palonosetron metabolites and help elucidate the roles of different hepatic cell types and extrahepatic tissues in its biotransformation.
Investigation of Metabolite Roles in Non-5-HT3 Mediated Biological Pathways
This compound is generally considered pharmacologically inactive due to its significantly reduced affinity for the 5-HT3 receptor nih.gove-lactancia.orgwikipedia.org. However, this perspective may overlook other potential biological activities.
Intriguingly, the parent drug, Palonosetron, has been shown to inhibit Substance P-mediated responses in both in vitro and in vivo models, an effect that is not mediated by direct binding to the neurokinin-1 (NK-1) receptor nih.gov. This suggests a potential for cross-talk between the 5-HT3 and NK-1 receptor signaling pathways nih.gov.
A critical future research direction is to investigate whether this compound, despite its low affinity for the 5-HT3 receptor, retains any capacity to modulate this or other signaling pathways. Preclinical studies could explore its effects on neuronal signaling, ion channel function, or receptor cross-talk to determine if it possesses subtle, non-canoncial biological roles that have been previously overlooked.
Integration of Omics Technologies to Elucidate Comprehensive Biotransformation Profiles
The advent of "omics" technologies, including metabolomics and proteomics, provides powerful, unbiased tools for systems-level biological investigation nih.govnih.gov. These approaches can be applied to generate a comprehensive and unbiased profile of Palonosetron's biotransformation.
Metabolomics can be used to analyze biological samples (e.g., plasma, urine, or supernatant from in vitro models) to identify the full spectrum of metabolites formed from Palonosetron, potentially uncovering novel or minor metabolic pathways that are missed by targeted analytical methods nih.govmdpi.com. This could provide a more complete quantitative picture of the disposition of this compound.
Concurrently, proteomics can be employed to quantify changes in the expression levels of hundreds of metabolic enzymes and transport proteins in response to Palonosetron exposure nih.gov. This approach could reveal regulatory effects on biotransformation pathways and provide mechanistic insights into potential drug-drug interactions or inter-individual variability in metabolism.
Future Translational Research Opportunities Focused on Mechanistic Insights
Building upon the aforementioned perspectives, future translational research (excluding human clinical trials) can focus on integrating these advanced methods to gain deeper mechanistic insights.
A key opportunity lies in using human-derived advanced in vitro models, such as liver organoids, combined with omics technologies. This integrated approach can create powerful preclinical models to investigate how genetic polymorphisms in metabolic enzymes influence the formation of this compound and other metabolites.
Another avenue involves using preclinical models of neuronal signaling to dissect the potential non-5-HT3 mediated effects of the metabolite. For example, investigating its influence on the 5-HT3 and NK-1 pathway cross-talk could provide a rationale for its biological role, if any, beyond simple inactivation nih.gov. Such mechanistic studies are fundamental for a complete toxicological and pharmacological assessment of all metabolic products of a drug.
Table 2: Proposed Future Research Directions
| Research Area | Technology/Model | Objective |
|---|---|---|
| Enzyme Discovery | Recombinant enzyme screening (e.g., FMOs) | To identify non-CYP enzymes involved in Palonosetron metabolism. |
| Metabolite Profiling | Human liver organoids, "Organ-on-a-chip" | To generate a physiologically relevant profile of all Palonosetron metabolites. |
| Biological Activity | In vitro neuronal co-culture models | To investigate non-5-HT3 mediated effects, such as modulation of pathway cross-talk. |
| Comprehensive Analysis | Metabolomics and Proteomics | To create a complete map of biotransformation pathways and regulatory effects. |
Q & A
Q. How is the stereochemical purity of this compound validated?
Q. What safety protocols are mandated for handling this compound in laboratory settings?
- Methodological Answer : Closed processing systems and PPE (nitrile gloves, safety goggles) are required. Spills must be absorbed with inert materials (e.g., vermiculite) and disposed per EPA guidelines. Acute toxicity studies (OECD 423) classify it as non-hazardous, but respiratory protection is advised during aerosol generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
